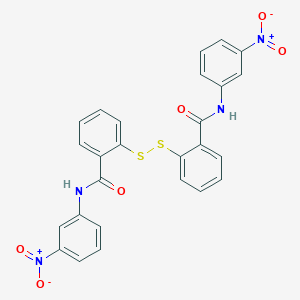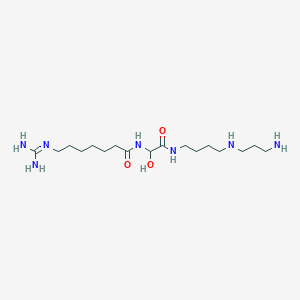
Gusperimus
Overview
Description
Gusperimus is an immunosuppressive drug . It is a synthetic analogue of spergualin, a compound isolated from cultures of the soil commensal Bacillus laterosporus . It has been used in trials studying the treatment of Lupus Nephritis, Wegeners Granulomatosis, and Wegener’s Granulomatosis .
Synthesis Analysis
Gusperimus is a derivative of the antitumor antibiotic spergualin . The synthesis of Gusperimus involves the oxidation of the BOC derivative of 4-aminobutanol with Collins reagent to afford the aldehyde. This is followed by condensation with the ylide obtained from the reaction of 3-triphenylphosphonium propionic acid with lithium hexamethyldisilazane .Molecular Structure Analysis
The molecular structure of Gusperimus is complex. It has a molecular weight of 387.529 and a chemical formula of C17H37N7O3 . The InChI key for Gusperimus is IDINUJSAMVOPCM-UHFFFAOYSA-N .Chemical Reactions Analysis
Gusperimus has a unique mode of action that affects multiple arms of the immune system . It binds to a regulatory C-terminal motif on heat shock 70 kDa protein (Hsc70) and heat shock 90 kDa protein (Hsp90) . This is thought to reduce the nuclear translocalization of the nuclear factor κB (NF-κB) transcription factor .Physical And Chemical Properties Analysis
Gusperimus has a molar mass of 387.529 g·mol −1, a log P of -0.933, an acidity (pKa) of 11.588, and a basicity (pKb) of 2.409 .Scientific Research Applications
Immunological Mechanism and Clinical Applications
Gusperimus, an immunosuppressive drug, exhibits unique effects on various arms of the immune system. It holds clinical significance, particularly in transplant rejection treatment and ANCA-associated vasculitis management (Perenyei, Jayne, & Flossmann, 2014).
Nanoparticle Development for Innate Immunity Modulation
Research in 2020 focused on developing Squalene-Gusperimus nanoparticles (Sq-GusNPs) to enhance the drug's stability and efficacy. This innovation targets controlled release applications in treating various pathologies, including autoimmune diseases and organ transplantation (Navarro Chica et al., 2020).
In Vitro Study on Immunomodulatory Effect
A 2021 study detailed the enhanced immunosuppressive effect of Sq-GusNPs. These nanoparticles showed potential for effective management in inflammatory disorders, including autoimmunity and graft rejection, demonstrating a significant advancement in the controlled drug delivery system (Navarro Chica et al., 2021).
Analysis of Heat Shock Protein Interaction
LF08-0299, a Gusperimus analogue, was analyzed for its interaction with the heat shock protein Hsc70. Understanding this interaction provides insights into the drug's immunosuppressive mechanism, relevant in transplant rejection and autoimmunity treatments (Komesli, Dumas, & Dutartre, 1999).
Long-Term Treatment in Autoimmune Disorders
A study conducted in 2010 investigated the long-term efficacy of Gusperimus in treating relapsing Wegener's Granulomatosis. The research highlighted the drug's role in reducing relapse rates and managing chronic autoimmune conditions (Flossmann & Jayne, 2010).
Safety in Treating Glomerulonephritis
Research on the safety of Gusperimus in treating glomerulonephritis associated with systemic lupus erythematosus emphasized its potential in managing challenging autoimmune diseases with minimal adverse effects (Lorenz et al., 2005).
Safety And Hazards
Future Directions
Gusperimus has been proposed to benefit patients with the neurological disease amyotrophic lateral sclerosis (ALS or Lou Gehrig’s disease) . It may also be of use in more common diseases and conditions such as rheumatoid arthritis, Crohn’s disease, lupus erythematosus, and the prevention and therapy of transplant rejection or graft-versus-host disease .
properties
IUPAC Name |
N-[2-[4-(3-aminopropylamino)butylamino]-1-hydroxy-2-oxoethyl]-7-(diaminomethylideneamino)heptanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H37N7O3/c18-9-7-11-21-10-5-6-12-22-15(26)16(27)24-14(25)8-3-1-2-4-13-23-17(19)20/h16,21,27H,1-13,18H2,(H,22,26)(H,24,25)(H4,19,20,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDINUJSAMVOPCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCN=C(N)N)CCC(=O)NC(C(=O)NCCCCNCCCN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H37N7O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60861078 | |
| Record name | Gusperimus | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60861078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
387.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
H2O > 100 (mg/mL), 0.1N NaOH > 100 (mg/mL), 0.1N HCl > 100 (mg/mL), 95% EtOH > 100 (mg/mL), MeOH > 100 (mg/mL), DMSO > 100 (mg/mL), CHCl3 < 0.2 (mg/mL) | |
| Record name | DEOXYSPERGUALIN | |
| Source | NCI Investigational Drugs | |
| URL | http://dtp.nci.nih.gov/NCI-InvestigationalDrugsCI92/356894%20(1992).txt | |
| Description | An investigational drug is one that is under study but does not have permission from the U.S. Food and Drug Administration (FDA) to be legally marketed and sold in the United States. NCI provides the investigational drug to the physicians who are participating in clinical trials or TRC protocols. For more information please visit NCI investigational drug website: https://www.cancer.gov/about-cancer/treatment/drugs/investigational-drug-access-fact-sheet | |
Product Name |
Gusperimus | |
CAS RN |
98629-43-7 | |
| Record name | Gusperimus | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=98629-43-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Gusperimus [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098629437 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Gusperimus | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12692 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Gusperimus | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60861078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GUSPERIMUS | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UJ0ZJ76DO9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





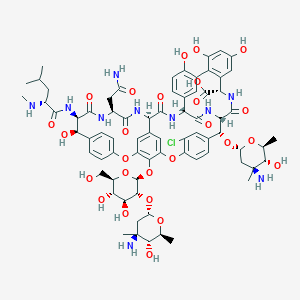
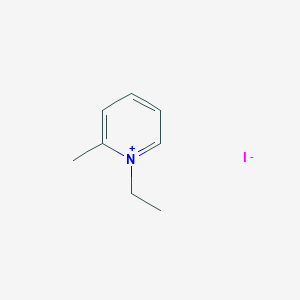
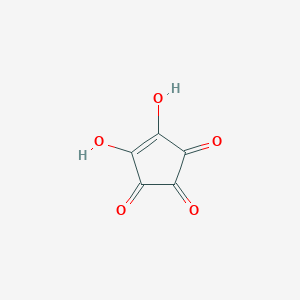
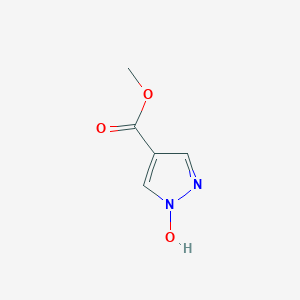
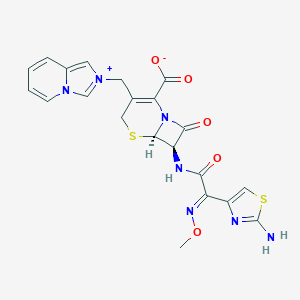
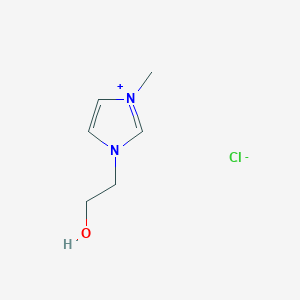
![(2-Aminobenzo[d]thiazol-6-yl)methanol](/img/structure/B25668.png)
![6-chloro-4H-[1,3]dioxino[5,4-c]isoquinoline](/img/structure/B25669.png)
![N-[5-(Trimethoxysilyl)-2-aza-1-oxopentyl]caprolactam](/img/structure/B25671.png)
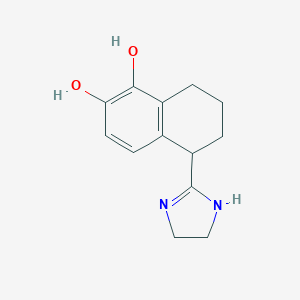
![[(1E,4E)-2-Chloro-5-methyl-2,5-cyclohexadiene-1,4-diylidene]biscyanamide](/img/structure/B25680.png)
